N-(2-Bromoethyl)-N-butylbutan-1-amine

Description

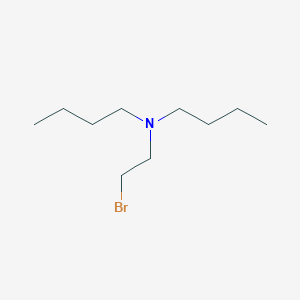

N-(2-Bromoethyl)-N-butylbutan-1-amine is a secondary amine featuring a bromoethyl group and a butyl group attached to the nitrogen atom. The bromine atom imparts significant electrophilicity, making the compound reactive in substitution and alkylation reactions. This structural motif is prevalent in medicinal chemistry and materials science due to its versatility in forming covalent bonds or acting as a synthetic intermediate .

Properties

CAS No. |

54153-18-3 |

|---|---|

Molecular Formula |

C10H22BrN |

Molecular Weight |

236.19 |

IUPAC Name |

N-(2-bromoethyl)-N-butylbutan-1-amine |

InChI |

InChI=1S/C10H22BrN/c1-3-5-8-12(10-7-11)9-6-4-2/h3-10H2,1-2H3 |

InChI Key |

XJJBNVONBNPAAV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCBr |

Canonical SMILES |

CCCCN(CCCC)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Group Reactivity |

|---|---|---|---|

| N-(2-Bromoethyl)-N-butylbutan-1-amine | Bromoethyl | ~222.15 (estimated) | High (Br as leaving group) |

| N-butyl(2-phenylethyl)amine | Phenylethyl | 177.29 | Low (aromatic stabilization) |

| N-(2-Azidoethyl)-N-benzylbutan-1-amine | Azidoethyl | ~235.33 | Moderate (azide cycloaddition) |

Table 2: Reaction Yields in Alkylation

| Brominated Amine | Reaction Type | Yield (%) | Key Limitation |

|---|---|---|---|

| N-(2-Bromoethyl)-N,N-diethylamine | N-Alkylation | 13 | Steric hindrance |

| 3-(2-Bromoethyl)-1H-indole | Bromination | 90 | High efficiency with PPh₃/CBr₄ |

Thermodynamic and Physical Properties

Studies on N-butylbutan-1-amine derivatives reveal:

- Excess Molar Volumes (Vₘᴱ) : Negative or low positive values in mixtures with amides, indicating moderate amide-amine interactions. Bromoethyl substitution likely enhances polarity, affecting solubility .

- Excess Enthalpies (Hₘᴱ) : Positive values dominate, suggesting weaker cross-interactions compared to amine-amine or amide-amide associations. Bromine’s electronegativity may amplify these effects .

Table 3: Thermodynamic Data for Amine Mixtures

| Amine | Vₘᴱ (cm³/mol) | Hₘᴱ (J/mol) | Key Interaction |

|---|---|---|---|

| N-butylbutan-1-amine | -0.5 to +0.2 | +200 to +500 | Steric hindrance reduces cross-interactions |

| This compound (predicted) | ~-1.0 to +0.5 | ~+300 to +600 | Enhanced polarity from Br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.